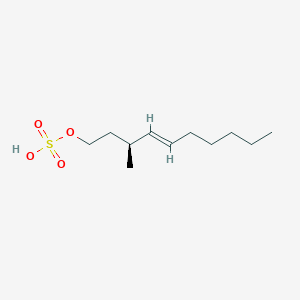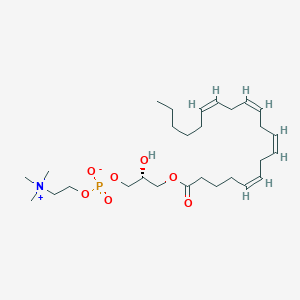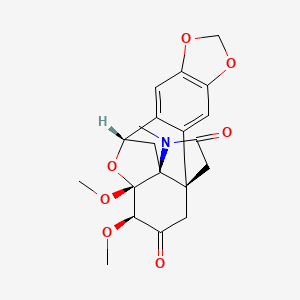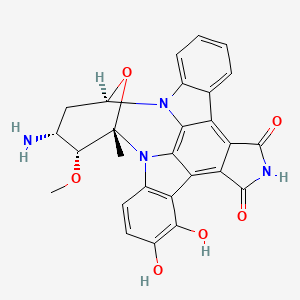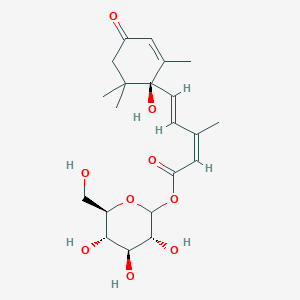
(+)-abscisic acid D-glucopyranosyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-abscisic acid D-glucopyranosyl ester is a carboxylic ester resulting from the condensation of the carboxylic acid group of (+)-abscisic acid with the anomeric hydroxy group of D-glucopyranose. It is a carboxylic ester and a D-glucoside. It derives from a (+)-abscisic acid and a D-glucopyranose.
Aplicaciones Científicas De Investigación
Metabolism and Physiological Role in Plants
- Measurement in Plant Species : Neill, Horgan, and Heald (1983) quantified abscisic acid-β-D-glucopyranosyl ester (ABAGE) in several plant species, discussing its potential physiological roles and chemical properties, especially under water stress conditions (Neill, Horgan, & Heald, 1983).
- Biotransformation in Cell Cultures : Lehmann and Glund (1986) investigated the biotransformation of abscisic acid in tomato cell cultures, noting that ABA was converted to various forms including the glucopyranosyl ester, predominantly located in vacuoles (Lehmann & Glund, 1986).
- Role in Stress and Recovery : Zeevaart (1983) studied the metabolism of abscisic acid in Xanthium leaves, observing the accumulation of its glucosyl ester during prolonged stress and its potential as a stress indicator (Zeevaart, 1983).
Specific Plant Responses and Functions
- Abscisic Acid Metabolism in Hordeum distichon : Lehmann and Schütte (1981) investigated the hydrolysis of the β-D-glucopyranosyl ester of abscisic acid in Hordeum distichon, noting its partial transformation to free abscisic acid and other derivatives (Lehmann & Schütte, 1981).
- Cyclization to Phaseic Acid : Milborrow, Carrington, and Vaughan (1988) explored the cyclization of 8′-hydroxyabscisic acid to phaseic acid, providing insights into abscisic acid metabolism (Milborrow, Carrington, & Vaughan, 1988).
- Quantitation in Xanthium and Spinach Leaves : Boyer and Zeevaart (1982) isolated and quantified the glucosyl ester of abscisic acid in Xanthium and spinach leaves, offering insights into its distribution and potential as a stable end product of ABA metabolism (Boyer & Zeevaart, 1982).
ABA and ABA-Glucopyranosyl Ester in Seed Development
- Changes During Tomato Seed Development : Hocher et al. (1991) analyzed abscisic acid (ABA) and ABA ß-D-glucopyranosyl ester (ABA-GE) in tomato seeds, highlighting their roles in zygotic embryogenesis and seed maturation (Hocher, Sotta, Maldiney, & Miginiac, 1991).
Compartmentation and Transport
- Compartmentation in Mesophyll Cells : Bray and Zeevaart (1985) studied the compartmentation of ABA and its glucopyranosyl ester in Xanthium strumarium mesophyll cells, indicating its sequestration in the vacuole and removal from the active ABA pool (Bray & Zeevaart, 1985).
- ABA and ABA-Glu in Scots Pine Saplings : Hoque, Dathe, Tesche, and Sembdner (1983) identified changes in ABA and its glucopyranosyl ester in Scots pine saplings under water stress, showing its role in stress response and redistribution (Hoque, Dathe, Tesche, & Sembdner, 1983).
Enzymatic Activity and Biochemical Characterization
- Beta-Glucosidase Activity in Barley : Dietz et al. (2000) described the role of extracellular beta-glucosidase in barley, involved in the hydrolysis of ABA glucose conjugate, contributing to our understanding of ABA regulation in plants (Dietz, Sauter, Wichert, Messdaghi, & Hartung, 2000).
Propiedades
Nombre del producto |
(+)-abscisic acid D-glucopyranosyl ester |
|---|---|
Fórmula molecular |
C21H30O9 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14-,16-,17+,18-,19?,21-/m1/s1 |
Clave InChI |
HLVPIMVSSMJFPS-VONZRBOSSA-N |
SMILES isomérico |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)
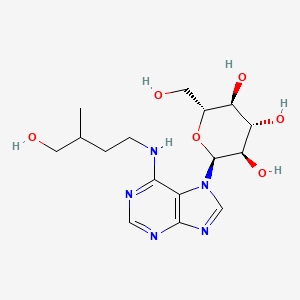
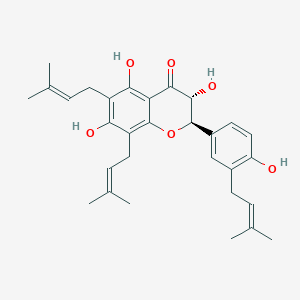
![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)
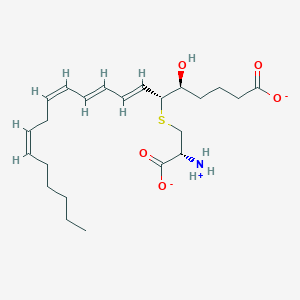
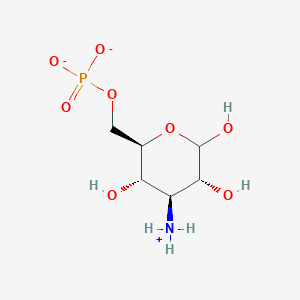
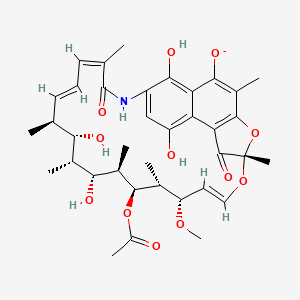
![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)
